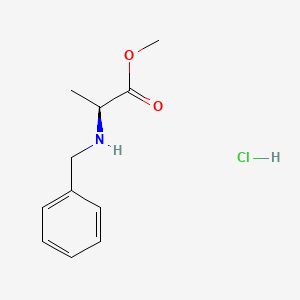

(S)-methyl 2-(benzylamino)propanoate hydrochloride

Descripción general

Descripción

(S)-methyl 2-(benzylamino)propanoate hydrochloride is a chiral compound that belongs to the class of amino acid derivatives

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl 2-(benzylamino)propanoate hydrochloride typically involves the reaction of (S)-methyl 2-(benzylamino)propanoate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrochloride salt. The process involves the use of organic solvents such as methanol or ethanol and requires careful monitoring of temperature and pH levels .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve high-quality products .

Análisis De Reacciones Químicas

Types of Reactions

(S)-methyl 2-(benzylamino)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO₄, CrO₃, OsO₄

Reduction: LiAlH₄, NaBH₄, H₂/Ni

Substitution: Alkyl halides, acyl chlorides, SOCl₂

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(S)-methyl 2-(benzylamino)propanoate hydrochloride serves as an intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to be a precursor for synthesizing peptides and peptidomimetics that target specific biological receptors, facilitating drug development efforts.

Organic Synthesis

This compound is utilized as a building block for creating more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry.

Materials Science

In materials science, this compound is explored for developing new materials with specific properties. The unique structure may contribute to the formation of polymers or other composite materials.

Enzyme Interaction

- Metabolism : It may influence amino acid metabolism, affecting signaling pathways and gene expression.

- Hydrolysis : The ester group can undergo hydrolysis to release active components that interact with biological targets.

Pharmacological Properties

Research indicates several pharmacological properties associated with this compound:

- Antioxidant Effects : Exhibits significant free radical scavenging activity, suggesting potential utility in formulations aimed at reducing oxidative stress in cells.

- Antimicrobial Properties : Demonstrated inhibitory effects against specific bacterial strains, indicating potential as an antimicrobial agent.

- Neuroprotective Effects : Its structural resemblance to neurotransmitters suggests roles in neuroprotection and cognitive enhancement.

Study on Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using various assays, demonstrating its effectiveness in neutralizing free radicals and providing cellular protection against oxidative stress.

Antimicrobial Evaluation

In vitro tests against several bacterial strains revealed notable antimicrobial activity. The compound showed effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its therapeutic potential in treating infections.

Applications Summary Table

| Application Area | Description | Examples/Notes |

|---|---|---|

| Medicinal Chemistry | Intermediate for pharmaceuticals | Precursor for peptides and peptidomimetics |

| Organic Synthesis | Building block for complex molecules | Utilized in synthetic organic chemistry |

| Materials Science | Development of new materials | Potential use in polymers or composite materials |

| Antioxidant | Neutralizes free radicals | Reduces oxidative stress |

| Antimicrobial | Inhibitory effects against bacteria | Effective against Gram-positive and Gram-negative strains |

| Neuroprotective | May enhance cognitive functions | Structural similarity to neurotransmitters |

Mecanismo De Acción

The mechanism of action of (S)-methyl 2-(benzylamino)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, influencing various biochemical processes. Its chiral nature allows it to interact selectively with target molecules, leading to specific biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- (S)-Benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride

- (S)-Benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate

Uniqueness

(S)-methyl 2-(benzylamino)propanoate hydrochloride is unique due to its specific chiral configuration and the presence of both benzyl and amino groups. This combination of structural features allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research applications .

Actividad Biológica

(S)-methyl 2-(benzylamino)propanoate hydrochloride is a chiral compound classified as an amino acid derivative. Its structural components, including a methyl ester and a benzylamino group, contribute to its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClNO

- Molar Mass : 231.70 g/mol

- CAS Number : 45489685

The hydrochloride salt form enhances the compound's solubility in aqueous solutions, which is advantageous for laboratory and pharmaceutical applications .

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antioxidant Activity : The compound may neutralize free radicals, providing cellular protection against oxidative stress.

- Antimicrobial Effects : Preliminary studies suggest it may inhibit specific bacterial strains, indicating potential use in antimicrobial therapies.

- Neuroprotective Effects : Due to its structural similarity to neurotransmitters, it may play a role in neuroprotection and cognitive enhancement.

The compound's mechanism of action is not fully elucidated, but it is believed to involve interactions with various biological targets. Its structural features suggest potential roles in:

- Peptide Synthesis : As a building block for peptides and peptidomimetics, it can influence protein-protein interactions and enzyme activities.

- Enzyme Inhibition : It may act on specific enzymes due to its structural resemblance to L-alanine derivatives, which are known to modulate various biochemical pathways.

Study on Antioxidant Activity

A study evaluated the antioxidant properties of this compound using DPPH radical scavenging assays. The results showed that the compound exhibited significant scavenging activity compared to standard antioxidants, suggesting its potential use in formulations aimed at reducing oxidative stress.

Antimicrobial Evaluation

In vitro tests were conducted to assess the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibitory effects on selected bacterial strains, indicating its potential as an antimicrobial agent.

Neuroprotective Studies

Research investigating the neuroprotective effects of the compound involved cellular models exposed to neurotoxic agents. Treatment with this compound resulted in reduced cell death and improved cell viability, supporting its role in neuroprotection.

Interaction Studies

Computational models have predicted that this compound can interact with various biological targets. These studies utilize structure-activity relationship models to explore potential binding affinities with enzymes and receptors involved in critical metabolic pathways .

Applications in Research and Industry

This compound serves as a versatile building block in organic synthesis and drug development. Its applications include:

- Peptide Synthesis : Used as a precursor for synthesizing bioactive peptides.

- Drug Development : Investigated for its potential therapeutic effects in treating various diseases.

- Chemical Research : Employed in studies exploring enzyme mechanisms and metabolic pathways.

Propiedades

IUPAC Name |

methyl (2S)-2-(benzylamino)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-9(11(13)14-2)12-8-10-6-4-3-5-7-10;/h3-7,9,12H,8H2,1-2H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJUWPAKLUHULRE-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)NCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670446 | |

| Record name | Methyl N-benzyl-L-alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19460-85-6 | |

| Record name | Methyl N-benzyl-L-alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.